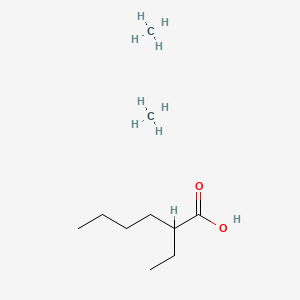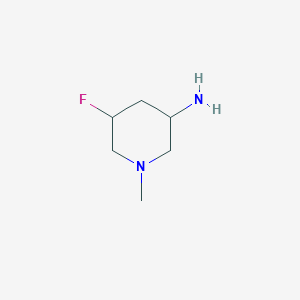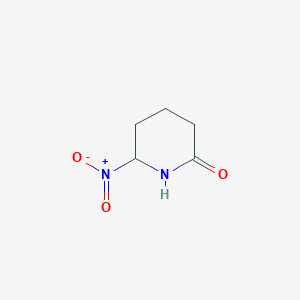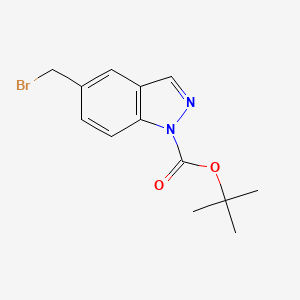
isopropyl(E)-4,4,4-trifluorobut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl(E)-4,4,4-trifluorobut-2-enoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of an isopropyl group and a trifluorobut-2-enoate moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl(E)-4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4,4,4-trifluorobut-2-enoic acid+isopropanolH2SO4this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product.
化学反应分析
Types of Reactions
Isopropyl(E)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: 4,4,4-trifluorobut-2-enoic acid
Reduction: Isopropyl alcohol and 4,4,4-trifluorobut-2-enol
Substitution: Various substituted esters or amides
科学研究应用
Isopropyl(E)-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluorobut-2-enoate moiety into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of isopropyl(E)-4,4,4-trifluorobut-2-enoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The trifluorobut-2-enoate moiety can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and exert its effects at the molecular level.
相似化合物的比较
Similar Compounds
Isopropyl acetate: Another ester with similar structural features but different chemical properties.
Ethyl trifluorobut-2-enoate: Similar ester but with an ethyl group instead of an isopropyl group.
Methyl trifluorobut-2-enoate: Similar ester with a methyl group.
Uniqueness
Isopropyl(E)-4,4,4-trifluorobut-2-enoate is unique due to the presence of both the isopropyl group and the trifluorobut-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H9F3O2 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
propan-2-yl (E)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)12-6(11)3-4-7(8,9)10/h3-5H,1-2H3/b4-3+ |
InChI 键 |
NTWJVNKDXHOWCI-ONEGZZNKSA-N |
手性 SMILES |
CC(C)OC(=O)/C=C/C(F)(F)F |
规范 SMILES |
CC(C)OC(=O)C=CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)
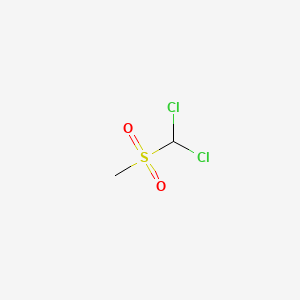
![Carbamic acid, N-[2-iodo-4-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12336777.png)
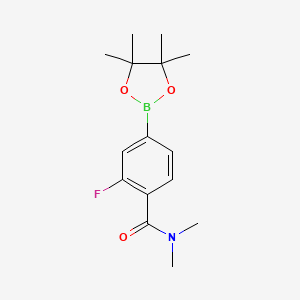
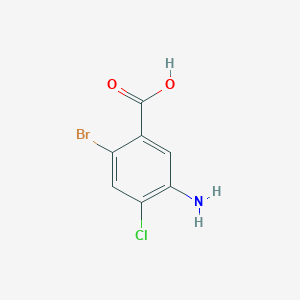

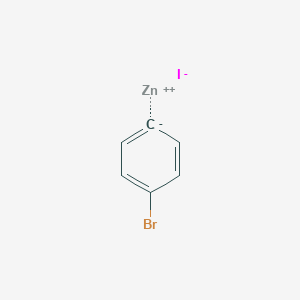

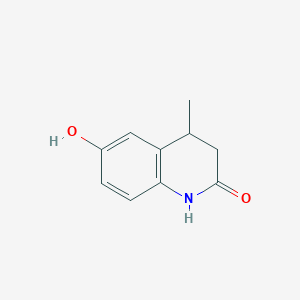
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
